6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide
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Overview
Description
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a furo[2,3-c]pyridine ring system, which is fused with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the nicotinamide group. The key steps may include:
Formation of the furo[2,3-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the nicotinamide moiety: This step often involves amide bond formation using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It can be employed in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide: can be compared with other nicotinamide derivatives and furo[2,3-c]pyridine compounds.
Nicotinamide: A simpler analog with a similar amide group but lacking the furo[2,3-c]pyridine ring.
Furo[2,3-c]pyridine: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-3-13(10-18-11)15(20)17-6-8-19-7-4-12-5-9-22-14(12)16(19)21/h2-5,7,9-10H,6,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNNVZKNMNWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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